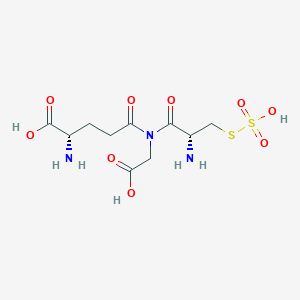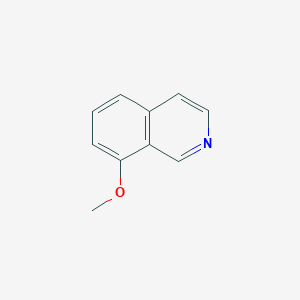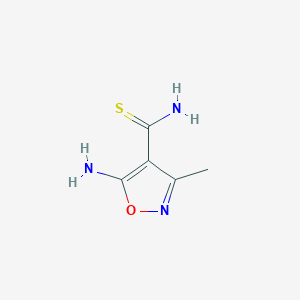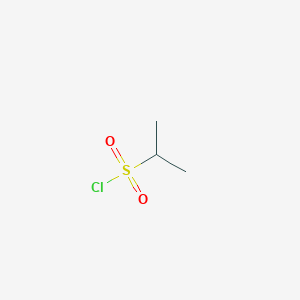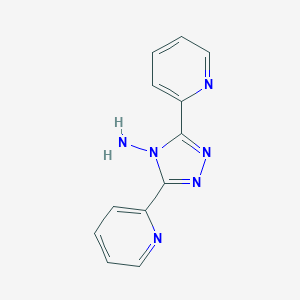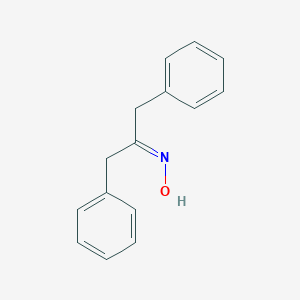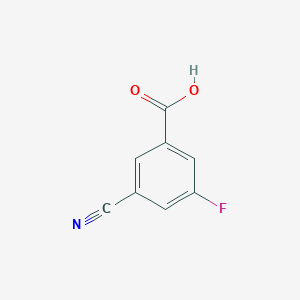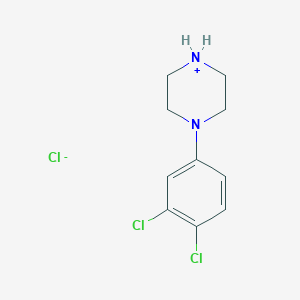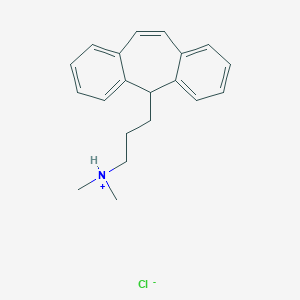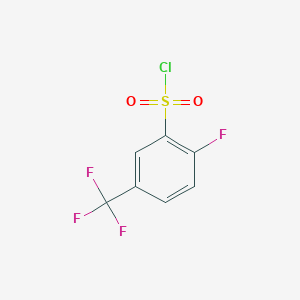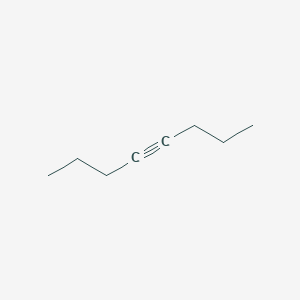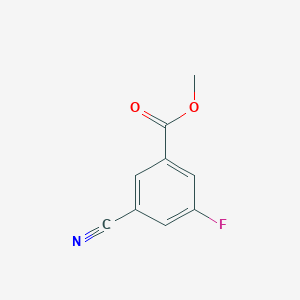
Quercetin 3-(2G-xylosylrutinoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin 3-(2G-xylosylrutinoside) is a flavonoid compound that is commonly found in various fruits and vegetables, including apples, onions, and berries. This compound has gained significant attention in recent years due to its potential health benefits, including its antioxidant and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of Quercetin 3-(2G-xylosylrutinoside) is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase. It also activates various signaling pathways in the body, which can help regulate cellular functions.
Effets Biochimiques Et Physiologiques
Quercetin 3-(2G-xylosylrutinoside) has been found to have various biochemical and physiological effects. It can help prevent oxidative stress, which can lead to cellular damage and disease. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it can help regulate blood sugar levels, improve cardiovascular health, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Quercetin 3-(2G-xylosylrutinoside) in lab experiments is its availability. This compound can be easily synthesized and is readily available for research purposes. Additionally, it has been extensively studied, and its effects are well-documented. However, one limitation of using this compound in lab experiments is its potential variability. The composition of this compound can vary depending on the source, which can affect its effects and reliability in experiments.
Orientations Futures
There are several future directions for research on Quercetin 3-(2G-xylosylrutinoside). One area of interest is its potential use in cancer treatment. Scientific research has shown that this compound has anti-cancer properties, and further studies could explore its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, future studies could explore the potential of this compound in treating other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, Quercetin 3-(2G-xylosylrutinoside) is a flavonoid compound that has gained significant attention in recent years due to its potential health benefits. This compound has antioxidant and anti-inflammatory properties, and it has been found to have anti-cancer properties as well. While its mechanism of action is not fully understood, it is believed to exert its effects by scavenging free radicals and inhibiting the activity of inflammatory enzymes. Future research could explore its potential in cancer treatment and other areas of disease prevention and treatment.
Méthodes De Synthèse
Quercetin 3-(2G-xylosylrutinoside) can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis is considered the most efficient method of synthesizing this compound. This method involves the use of enzymes, such as glycosyltransferases, to catalyze the reaction between quercetin and xylose.
Applications De Recherche Scientifique
Quercetin 3-(2G-xylosylrutinoside) has been extensively studied for its potential health benefits. Scientific research has shown that this compound has antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation in the body. Additionally, it has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
129235-39-8 |
|---|---|
Nom du produit |
Quercetin 3-(2G-xylosylrutinoside) |
Formule moléculaire |
C32H38O20 |
Poids moléculaire |
742.6 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1 |
Clé InChI |
RLTNQOUWXZXZCS-VMMUDTPISA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Synonymes |
quercetin 3-O-beta-(2(G)-O-beta-xylopyranosyl-6(G)-O-alpha-rhamnopyranosyl)glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



